4-Acetylpiperazine-1-carbaldehyde

Description

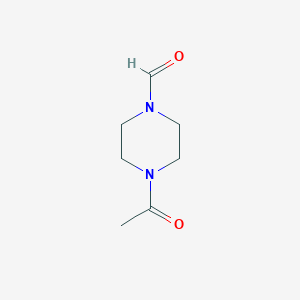

Structure

3D Structure

Properties

IUPAC Name |

4-acetylpiperazine-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O2/c1-7(11)9-4-2-8(6-10)3-5-9/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDZHPLRJXJLEQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10576004 | |

| Record name | 4-Acetylpiperazine-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10576004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

223142-88-9 | |

| Record name | 4-Acetylpiperazine-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10576004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 4-Acetylpiperazine-1-carbaldehyde: A Bifunctional Scaffold for Advanced Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, the piperazine moiety is a privileged scaffold, frequently incorporated into the architecture of clinically successful drugs due to its favorable physicochemical properties and versatile synthetic handles.[1] Within this class of building blocks, 4-Acetylpiperazine-1-carbaldehyde emerges as a compound of significant interest for researchers and drug development professionals. Its structure is unique, featuring a piperazine core functionalized with two distinct carbonyl groups: a robust acetyl amide at the N4 position and a reactive carbaldehyde (formyl group) at the N1 position. This bifunctional nature allows for sequential and orthogonal chemical modifications, positioning it as a key intermediate for constructing complex molecular architectures and combinatorial libraries. This guide provides an in-depth technical overview of its properties, synthesis, reactivity, and strategic applications in drug development.

Core Physicochemical and Structural Properties

This compound is a specialized chemical building block valued for its precise structural attributes.[2] The core properties are summarized below, providing the foundational data required for its application in a research setting.

| Property | Value | Source(s) |

| CAS Number | 223142-88-9 | [2][3] |

| Molecular Formula | C₇H₁₂N₂O₂ | [2] |

| Molecular Weight | 156.18 g/mol | [2] |

| Purity | Typically ≥95% | [2] |

| Storage Conditions | Sealed in dry, 2-8°C | [3] |

| MDL Number | MFCD04334849 | [2] |

The presence of both an amide (acetyl group) and an aldehyde (carbaldehyde group) on the same piperazine scaffold dictates its reactivity profile. The carbaldehyde serves as a versatile electrophilic center for nucleophilic additions and reductive aminations, while the acetyl group provides a stable, non-basic nitrogen atom, influencing the overall basicity and lipophilicity of the molecule.

Synthesis and Chemical Reactivity

The synthesis of this compound leverages the differential reactivity of the two nitrogen atoms in the piperazine ring. A common synthetic logic involves the mono-acetylation of piperazine, followed by formylation of the remaining secondary amine.

Conceptual Synthetic Workflow

The logical pathway to the target molecule involves a two-step process starting from a readily available precursor, 1-acetylpiperazine. The secondary amine of 1-acetylpiperazine is a nucleophile that can react with a suitable formylating agent.

Experimental Protocol: Formylation of 1-Acetylpiperazine

This protocol describes a representative method for synthesizing the title compound. The causality behind this choice of reactants is driven by efficiency and selectivity; ethyl formate is a mild and effective formylating agent for secondary amines.

Materials:

-

Ethyl formate

-

Toluene (or another suitable aprotic solvent)

-

Dean-Stark apparatus (optional, for removal of ethanol byproduct)

-

Standard glassware for reflux and extraction

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1-acetylpiperazine (1.0 eq) in toluene.

-

Addition of Reagent: Add an excess of ethyl formate (e.g., 3-5 eq) to the solution. The use of excess reagent drives the reaction equilibrium towards the product.

-

Reaction Conditions: Heat the mixture to reflux (approx. 80-110°C, depending on the solvent). The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 4-12 hours. The ethanol byproduct is continuously removed as it forms.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude material can be purified by vacuum distillation or column chromatography on silica gel, using an appropriate solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) to afford this compound as a pure compound.

This self-validating protocol ensures high conversion by removing the alcohol byproduct, a common strategy in equilibrium-limited reactions like formylation.

Applications in Drug Design and Discovery

The piperazine ring is a cornerstone in medicinal chemistry, found in numerous FDA-approved drugs.[1] this compound leverages this privileged scaffold, offering two distinct points for chemical elaboration, making it an invaluable tool for generating novel chemical entities.

Role as a Bifunctional Scaffold

The primary utility of this compound is its role as a bifunctional linker or scaffold. The aldehyde functionality is readily transformed into a variety of other groups, while the acetylated nitrogen remains inert to many reaction conditions.

-

Reductive Amination: The carbaldehyde can be reacted with a primary or secondary amine (R₁-NH₂) in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form a new C-N bond. This is one of the most robust and widely used methods for constructing complex amine-containing molecules.

-

Nucleophilic Addition: The aldehyde can react with organometallic reagents (e.g., Grignard or organolithium reagents, R₂) to form secondary alcohols, introducing new carbon-carbon bonds.

-

Wittig and Related Reactions: The aldehyde can be converted into an alkene, providing a scaffold for further functionalization.

The acetyl group, being a stable amide, modulates the molecule's properties and can be a key pharmacophoric element itself. This dual functionality allows for the systematic exploration of chemical space around a central piperazine core.

This strategic approach is central to lead optimization in drug discovery, where modifications at R₁ and R₂ can fine-tune a compound's potency, selectivity, and pharmacokinetic properties (ADME). The piperazine core itself often enhances water solubility and bioavailability.[6]

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety and maintain the integrity of the compound.

-

Stability: The compound is reported to be stable under normal conditions but may be sensitive to light and is hygroscopic.[7] It should be stored in a tightly sealed container under an inert atmosphere if possible.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[7]

-

Personal Protective Equipment (PPE): Standard laboratory PPE should be worn at all times. This includes safety goggles or a face shield that complies with OSHA's eye and face protection regulations, a lab coat, and chemical-resistant gloves.[7][8]

-

Handling: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors or dust.[9] Ensure that eyewash stations and safety showers are readily accessible.[7]

-

First Aid Measures:

-

Eyes: In case of contact, immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[8]

-

Skin: Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice.[8][10]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and call a physician immediately.[7]

-

Conclusion

This compound is more than a simple chemical intermediate; it is a strategically designed building block for modern drug discovery. Its bifunctional nature, combining a reactive aldehyde with a stable acetylated piperazine core, provides a robust platform for creating diverse and complex molecules. For researchers in pharmaceutical and medicinal chemistry, a thorough understanding of its properties, synthesis, and reactivity is key to unlocking its full potential in the development of next-generation therapeutics.

References

-

This compound. Amerigo Scientific. [Link]

-

4-acetyl-N-(2-ethylphenyl)piperazine-1-carboxamide | C15H21N3O2. PubChem. [Link]

-

1-Acetylpiperidine-4-carbaldehyde 95%. ExportersIndia. [Link]

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]

- Method for synthesizing 1-acetyl-4-(4-hydroxy pheny) piperazine.

Sources

- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Amerigo Scientific [amerigoscientific.com]

- 3. 223142-88-9|this compound|BLD Pharm [bldpharm.com]

- 4. 13889-98-0|1-Acetylpiperazine|BLD Pharm [bldpharm.com]

- 5. 1-Acetylpiperazine | 13889-98-0 [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. mmbio.byu.edu [mmbio.byu.edu]

- 8. fishersci.com [fishersci.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

A Guide to the Selective Synthesis of 4-Acetylpiperazine-1-carbaldehyde from Piperazine

Abstract

The piperazine ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous blockbuster drugs.[1][2] Its symmetric, difunctional nature, however, presents a significant synthetic challenge: achieving selective N,N'-disubstitution with two different functional groups. This technical guide provides an in-depth, field-proven methodology for the synthesis of 4-Acetylpiperazine-1-carbaldehyde from piperazine. We will move beyond a simple recitation of steps to explain the underlying chemical principles that govern selectivity. This document details a robust, two-step pathway involving a strategic mono-acetylation followed by a controlled formylation. The protocols described herein are designed to be self-validating, incorporating checkpoints for reaction monitoring and comprehensive characterization, ensuring both high yield and purity for researchers in drug discovery and development.

The Synthetic Challenge: Overcoming the Symmetry of Piperazine

Piperazine's utility stems from its two secondary nitrogen atoms, which can serve as hydrogen bond acceptors or points for molecular elaboration.[1] However, these two nitrogens are chemically equivalent, making them equally susceptible to reaction with an acylating agent. A direct, one-pot reaction of piperazine with both acetylating and formylating agents would result in a statistical mixture of unreacted starting material, two mono-substituted products (1-acetylpiperazine and 1-formylpiperazine), and three di-substituted products (1,4-diacetylpiperazine, 1,4-diformylpiperazine, and the desired 4-acetyl-1-formylpiperazine). This complicates purification and severely reduces the yield of the target compound.[3]

The core challenge is to enforce regioselectivity. The most logical approach is a sequential addition of the functional groups. This requires an efficient method for the initial mono-functionalization, which temporarily "protects" or deactivates one nitrogen, allowing the second, different functional group to be introduced at the remaining site.

Figure 1: The primary challenge in piperazine chemistry is controlling selectivity to favor the mono-acylated intermediate over the di-acylated byproduct.

Recommended Synthetic Pathway: Sequential Acylation

We present a robust two-step synthesis that first installs the acetyl group, followed by the formyl group. This sequence is chosen for its reliable control over the initial mono-addition step.

Step 1: Selective Mono-Acetylation of Piperazine

Causality Behind Experimental Choices: To achieve mono-acetylation, we must differentiate the two nitrogen atoms. While strategies like using a large excess of piperazine or employing removable protecting groups are valid, a more elegant and atom-economical approach is the in situ mono-protonation of piperazine.[3][4] By reacting piperazine with one equivalent of a strong acid, we form the piperazine mono-salt. The protonated nitrogen is converted into an ammonium cation, which is no longer nucleophilic and will not react with the acylating agent. This directs the acetylation exclusively to the remaining free secondary amine.[3][4]

Experimental Protocol: Synthesis of 1-Acetylpiperazine

-

Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add piperazine (1.0 eq) and a suitable solvent such as water or an alcohol (e.g., ethanol).[5][6] Cool the mixture to 0-5 °C in an ice bath.

-

Protonation: Slowly add one equivalent of a strong acid (e.g., hydrochloric acid or sulfuric acid) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. Stir for 15-20 minutes to ensure complete formation of the mono-salt.

-

Acetylation: Add a base (e.g., sodium hydroxide or triethylamine, ~2.0-2.2 eq) to the solution to neutralize the acid and act as an HCl scavenger during acylation.[7] Subsequently, add acetic anhydride (1.0-1.1 eq) dropwise, again maintaining a low temperature (0-5 °C).

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up and Isolation: Concentrate the reaction mixture under reduced pressure to remove the solvent. Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield crude 1-acetylpiperazine, which can be used in the next step or purified further if necessary. A reported yield for a similar iodine-catalyzed transamidation is 71%.[8]

| Parameter | Value/Reagent | Rationale |

| Piperazine | 1.0 equivalent | Starting diamine |

| Acid (e.g., HCl) | 1.0 equivalent | Deactivates one nitrogen via protonation |

| Base (e.g., NaOH) | 2.0-2.2 equivalents | Neutralizes the initial acid and scavenges HCl byproduct |

| Acylating Agent | Acetic Anhydride (1.0-1.1 eq) | Source of the acetyl group |

| Solvent | Water or Ethanol | Economical and effective for salt formation[5] |

| Temperature | 0 °C to Room Temp. | Controls reaction rate and minimizes side reactions |

| Reaction Time | 2-4 hours | Monitored by TLC/LC-MS |

Table 1: Summary of reaction parameters for the selective mono-acetylation of piperazine.

Step 2: Formylation of 1-Acetylpiperazine

Causality Behind Experimental Choices: With the mono-acetylated intermediate secured, the remaining secondary amine is the sole reactive site for the second acylation. For formylation, a common and effective method is the use of formic acid, often in refluxing toluene with a Dean-Stark trap to remove the water byproduct, which drives the reaction to completion.[9] This method is highly chemoselective for N-formylation.[9]

Experimental Protocol: Synthesis of this compound

-

Setup: In a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark apparatus, dissolve 1-acetylpiperazine (1.0 eq) in toluene.

-

Reagent Addition: Add formic acid (1.5-2.0 eq) to the solution.

-

Reaction: Heat the mixture to reflux (approx. 110 °C). Water will begin to collect in the Dean-Stark trap. Continue refluxing for 4-8 hours or until no more water is evolved and starting material is consumed as confirmed by TLC/LC-MS.

-

Work-up and Isolation: Cool the reaction mixture to room temperature. Wash the solution sequentially with saturated aqueous sodium bicarbonate solution (to neutralize excess formic acid) and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. The crude product can then be purified by column chromatography on silica gel or by recrystallization to obtain the final product of high purity.

| Parameter | Value/Reagent | Rationale |

| Substrate | 1-Acetylpiperazine (1.0 eq) | Mono-functionalized intermediate |

| Formylating Agent | Formic Acid (1.5-2.0 eq) | Efficient and selective formyl source[10] |

| Solvent | Toluene | Allows for azeotropic removal of water |

| Apparatus | Dean-Stark Trap | Removes water byproduct to drive equilibrium |

| Temperature | Reflux (~110 °C) | Provides energy of activation for amide formation |

| Reaction Time | 4-8 hours | Monitored by water collection and TLC/LC-MS |

Table 2: Summary of reaction parameters for the formylation of 1-acetylpiperazine.

Purification and Spectroscopic Characterization

The final product, this compound, is typically purified using standard laboratory techniques.

-

Purification: Flash column chromatography on silica gel, using a gradient elution system (e.g., dichloromethane/methanol or ethyl acetate/hexanes), is highly effective for removing any unreacted starting material or byproducts.

-

Characterization: The structure of the purified compound must be confirmed by spectroscopic methods.

-

¹H NMR: The spectrum will show distinct signals for the acetyl methyl group (a singlet around 2.1 ppm), the formyl proton (a singlet around 8.0 ppm), and complex multiplets for the eight piperazine protons, which will be split into two sets of four due to the different electronic environments of the adjacent acyl groups.

-

¹³C NMR: The spectrum will clearly show two carbonyl carbons in the highly deshielded region (>160 ppm), with the acetyl carbonyl appearing around 170 ppm and the formyl carbonyl around 160-165 ppm.[11] Signals for the acetyl methyl group will be around 21 ppm, and the piperazine ring carbons will appear in the 40-50 ppm range.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will show a prominent peak corresponding to the protonated molecule [M+H]⁺, confirming the molecular weight of the final product.

-

Visualized Synthetic Workflow

The entire process, from the symmetric starting material to the asymmetrically disubstituted final product, is a logical sequence of de-symmetrization followed by functionalization.

Figure 2: A logical workflow diagram illustrating the two-step synthesis of this compound from piperazine.

Conclusion

The synthesis of this compound from piperazine is a prime example of strategic chemical manipulation to overcome molecular symmetry. By employing an in situ mono-protonation strategy, the selective mono-acetylation of piperazine can be achieved efficiently and economically. Subsequent N-formylation of the resulting intermediate provides a direct route to the desired asymmetrically disubstituted product. This guide provides a detailed, mechanistically-grounded framework for producing this valuable building block, empowering researchers to incorporate this versatile scaffold into their drug discovery programs with confidence and reproducibility. The final compound serves as a crucial intermediate, ready for further chemical elaboration in the development of novel therapeutics.[12]

References

- Elsevier. (2008).

- BenchChem. (n.d.). Selective Mono-acylation of Piperazine. BenchChem Technical Support Center.

- Pittelkow, T., & Christensen, J. B. (n.d.). A Simple Synthesis of N-Alkylpiperazines.

- Google Patents. (n.d.). Method for producing N-acetylhomopiperazines. JP2001106676A.

- World Journal of Pharmaceutical Research. (n.d.).

- BenchChem. (n.d.). Application Notes and Protocols for the Acylation of Piperazine with 5-Chlorothiophene-2-carbonyl Chloride.

- Google Patents. (n.d.). Preparation of N-formyl morpholine, N-formyl piperazine and their homologues. CN1113876C.

- Google Patents. (n.d.). Method for synthesizing 1-acetyl-4-(4-hydroxy pheny) piperazine. CN1257163C.

- MDPI. (n.d.).

- PubMed Central. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.

- ResearchGate. (n.d.). An Evolving Role of Piperazine Moieties in Drug Design and Discovery.

- MDPI. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor.

- Daken Chemical. (n.d.). The Role of 1-Acetylpiperazine in Drug Development & Discovery.

- BenchChem. (n.d.). 4-(2-Hydroxyethyl)piperazine-1-carbaldehyde.

Sources

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. JP2001106676A - Method for producing N-acetylhomopiperazines - Google Patents [patents.google.com]

- 6. CN1257163C - Method for synthesizing 1-acetyl-4-(4-hydroxy pheny) piperazine - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. wisdomlib.org [wisdomlib.org]

- 10. CN1113876C - Preparation of N-formyl morpholine, N-formyl piperazine and their homologues - Google Patents [patents.google.com]

- 11. benchchem.com [benchchem.com]

- 12. nbinno.com [nbinno.com]

4-Acetylpiperazine-1-carbaldehyde chemical structure and IUPAC name

An In-depth Technical Guide to 4-Acetylpiperazine-1-carbaldehyde: A Versatile Bifunctional Synthon for Drug Discovery

Executive Summary

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, prized for its favorable physicochemical properties and its ability to serve as a versatile linker in complex drug molecules.[1][2] This guide provides a detailed technical overview of this compound, a bifunctional derivative of significant interest to researchers in drug development. By possessing both an amide (acetyl) and a reactive aldehyde (carbaldehyde) group, this compound offers a unique platform for divergent synthesis and the creation of novel molecular entities. This document will cover its chemical structure, a proposed synthetic pathway with mechanistic rationale, expected analytical characterization, key applications in medicinal chemistry, and essential safety protocols.

The Piperazine Moiety: A Privileged Scaffold in Medicinal Chemistry

The piperazine heterocycle is frequently described as a "privileged scaffold" in drug design. Its prevalence stems from several key attributes. The two nitrogen atoms provide handles for substitution, allowing for the precise spatial arrangement of pharmacophoric groups. Furthermore, the basic nature of the secondary amine can be modulated to tune the aqueous solubility and pharmacokinetic profile of a drug candidate, which is critical for oral bioavailability and distribution.[1] Piperazine derivatives are integral components of drugs across numerous therapeutic areas, including oncology, central nervous system (CNS) disorders, and infectious diseases.[2][3] this compound emerges as a particularly valuable building block, offering two distinct and orthogonally reactive functional groups for molecular elaboration.

Chemical Structure and Physicochemical Properties

A precise understanding of the compound's fundamental properties is the starting point for its application.

Chemical Structure

The structure consists of a central piperazine ring functionalized with an acetyl group on one nitrogen atom and a formyl (carbaldehyde) group on the other.

Caption: 2D Chemical Structure of this compound.

Core Properties

The key identifying and physical properties are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | [4][5] |

| CAS Number | 223142-88-9 | [4][5] |

| Molecular Formula | C₇H₁₂N₂O₂ | [4][5] |

| Molecular Weight | 156.18 g/mol | [4][5] |

| MDL Number | MFCD04334849 | [4] |

Synthesis and Mechanistic Considerations

The primary challenge in synthesizing asymmetrically disubstituted piperazines is achieving selectivity to avoid the formation of undesired symmetrically substituted byproducts. A common strategy involves a protection-functionalization-deprotection sequence.[3] However, a more streamlined approach can be envisioned by leveraging the differential reactivity of the starting materials.

Proposed Synthetic Pathway

A logical and efficient synthesis can be proposed starting from 1-acetylpiperazine, which is commercially available. This approach simplifies the process to a single formylation step, directly yielding the target compound.

Caption: Proposed one-step synthesis workflow from 1-acetylpiperazine.

Experimental Protocol: A Step-by-Step Guide

Objective: To synthesize this compound via N-formylation of 1-acetylpiperazine.

Causality of Experimental Choices:

-

Starting Material: Using 1-acetylpiperazine directly avoids a protection/deprotection sequence, making the synthesis more atom-economical and efficient.[6]

-

Reagent: Ethyl formate is chosen as a mild and effective formylating agent. It reacts readily with secondary amines under reflux conditions without requiring harsh catalysts.

-

Solvent: Ethanol is a suitable polar protic solvent that facilitates the dissolution of the starting amine and is compatible with the reflux conditions.

Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-acetylpiperazine (1.0 eq).

-

Solvent Addition: Add anhydrous ethanol to dissolve the starting material completely.

-

Reagent Addition: Add ethyl formate (1.5 eq) to the solution. The excess ensures the reaction goes to completion.

-

Reaction Execution: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude residue can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure this compound.

Spectroscopic Characterization Profile

Structural confirmation is paramount. While specific experimental spectra for this exact compound are not widely published, a predictive analysis based on its functional groups provides a reliable characterization blueprint.

| Technique | Functional Group | Predicted Key Signals/Bands |

| ¹H NMR | Aldehyde (-CHO) | Singlet, δ ≈ 8.0-8.2 ppm |

| Acetyl (-COCH₃) | Singlet, δ ≈ 2.1 ppm | |

| Piperazine (-CH₂-) | Multiple multiplets, δ ≈ 2.5-3.8 ppm | |

| ¹³C NMR | Aldehyde Carbonyl | δ ≈ 160-165 ppm |

| Amide Carbonyl | δ ≈ 168-170 ppm | |

| Piperazine Carbons | δ ≈ 40-55 ppm | |

| Acetyl Methyl | δ ≈ 21 ppm | |

| IR Spectroscopy | Aldehyde C=O Stretch | Strong band, ≈ 1680-1700 cm⁻¹ |

| Amide C=O Stretch | Strong band, ≈ 1640-1660 cm⁻¹ | |

| C-H Stretch (Aldehyde) | Two weak bands, ≈ 2720 and 2820 cm⁻¹ |

Utility in Drug Discovery and Chemical Synthesis

The true value of this compound lies in its bifunctionality, which allows for its use in diverse synthetic strategies.

A Platform for Divergent Synthesis

The aldehyde and acetyl groups offer distinct reactive possibilities. The aldehyde is a prime site for reductive amination to introduce a wide array of substituents, while the acetyl group serves to modulate the basicity of its adjacent nitrogen, which can be crucial for tuning pharmacokinetic properties. The formyl group can also act as a protecting group that can be selectively removed under hydrolytic conditions to reveal a secondary amine for further functionalization.[7]

Caption: Reaction versatility of this compound.

Applications as a Scaffold and Linker

This compound is an ideal starting point for constructing combinatorial libraries for high-throughput screening. By performing reductive amination with a diverse set of primary or secondary amines, researchers can rapidly generate a large number of unique analogues. This strategy is highly valuable in the hit-to-lead optimization phase of drug discovery, allowing for systematic exploration of the structure-activity relationship (SAR).

Safety, Handling, and Storage

| Protocol Area | Recommendation | Rationale |

| Personal Protective Equipment (PPE) | Nitrile gloves, safety goggles with side-shields, lab coat. | To prevent skin and eye contact, as related compounds are known irritants.[9][10] |

| Handling | Use only in a well-ventilated area or a chemical fume hood. Avoid breathing dust/vapors. Wash hands thoroughly after handling. | To prevent respiratory irritation and accidental ingestion.[8][9] |

| Storage | Store in a tightly sealed container in a cool, dry place away from moisture and incompatible materials. | To maintain chemical integrity and prevent degradation.[5] |

| First Aid (Eyes) | Immediately flush with plenty of water for at least 15 minutes. Seek medical attention. | Standard procedure for chemical eye exposure.[10] |

| First Aid (Skin) | Wash off immediately with soap and plenty of water. Remove contaminated clothing. | To mitigate potential skin irritation.[9] |

Conclusion

This compound stands out as a high-value, versatile intermediate for chemical and pharmaceutical research. Its bifunctional nature—a stable amide and a reactive aldehyde—provides a robust platform for the synthesis of complex molecular architectures. By enabling divergent synthetic routes and facilitating the rapid generation of compound libraries, it serves as a powerful tool for scientists and researchers dedicated to the discovery and development of next-generation therapeutics.

References

-

Amerigo Scientific. (n.d.). This compound. [Link]

-

Gökmen, Z., Deniz, N. G., Onan, M. E., & Sayil, C. (2018). Synthesis and spectral properties of new piperazine derivatives and a structural study. Bulgarian Chemical Communications, 50(3), 445-451. [Link]

-

PubChem. (n.d.). 4-(4-Acetylpiperazin-1-yl)sulfonylbenzaldehyde. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). 4-(2-Ethoxyphenyl)piperazine-1-carbaldehyde. National Center for Biotechnology Information. [Link]

-

TradeIndia. (n.d.). 1-Acetylpiperidine-4-carbaldehyde 95%. [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Acetyl-4-(4-hydroxyphenyl)piperazine, 98%. [Link]

- Google Patents. (n.d.). CN1257163C - Method for synthesizing 1-acetyl-4-(4-hydroxy pheny) piperazine.

-

Pelliccia, S., Di Pietro, O., & Montanari, S. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(19), 6778. [Link]

-

Knesl, P., et al. (2018). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 23(10), 2673. [Link]

-

ResearchGate. (2025). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. [Link]

-

SpectraBase. (n.d.). 1-Acetyl-4-(diphenylmethyl)piperazine. [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. [Link]

-

SpectraBase. (n.d.). 1-Acetyl-4-methylpiperazine. [Link]

Sources

- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor [mdpi.com]

- 4. This compound - Amerigo Scientific [amerigoscientific.com]

- 5. 223142-88-9|this compound|BLD Pharm [bldpharm.com]

- 6. nbinno.com [nbinno.com]

- 7. benchchem.com [benchchem.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. fishersci.com [fishersci.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-depth Technical Guide to 4-Acetylpiperazine-1-carbaldehyde: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of 4-Acetylpiperazine-1-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of experimental data for this specific molecule, this document integrates known information with predicted properties and plausible synthetic and analytical methodologies based on established chemical principles and data from closely related analogues.

Introduction and Significance

This compound (CAS No. 223142-88-9) belongs to the piperazine class of compounds, a ubiquitous scaffold in modern drug discovery.[1][2] The piperazine ring is a privileged structure due to its favorable physicochemical properties, including its ability to improve aqueous solubility and its basic nature, which can be crucial for tuning the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] The presence of both an acetyl and a formyl group on the piperazine core of this compound offers two distinct handles for chemical modification, making it a potentially versatile building block in the synthesis of complex molecules and compound libraries for drug screening.[3]

The dual functionality of an amide (acetyl group) and a ureide-like structure (formyl group) on the piperazine ring can influence its conformational behavior and interaction with biological targets. This guide aims to provide a detailed technical resource for researchers interested in utilizing this compound in their synthetic and drug discovery endeavors.

Physicochemical Properties

| Property | Value (Predicted/Known) | Source(s) |

| CAS Number | 223142-88-9 | [4] |

| Molecular Formula | C₇H₁₂N₂O₂ | [4] |

| Molecular Weight | 156.18 g/mol | [4] |

| Appearance | Expected to be a solid or high-boiling liquid | Inferred from related compounds |

| Melting Point | Not available. | - |

| Boiling Point | Predicted: ~300-400 °C at 760 mmHg | Based on structurally similar compounds like 4-(4-Acetylpiperazin-1-yl)benzaldehyde[5] |

| Solubility | Expected to be soluble in water and polar organic solvents. | Based on the properties of piperazine[6] |

| Purity | Commercially available at ≥95% | [4] |

| Storage Conditions | Sealed in a dry environment at 2-8°C | [7] |

Synthesis and Reactivity

A definitive, published synthetic protocol for this compound is not currently available. However, two primary plausible synthetic routes can be proposed based on standard organic chemistry transformations involving the selective acylation of the piperazine ring.

Proposed Synthetic Pathways

Route A: Formylation of 1-Acetylpiperazine

This is likely the more direct approach, starting from the commercially available 1-acetylpiperazine. The challenge lies in the selective formylation of the remaining secondary amine.

Route B: Acetylation of 1-Formylpiperazine

Alternatively, one could start with 1-formylpiperazine and perform a selective acetylation. The formyl group may offer some steric hindrance, potentially favoring mono-acetylation at the other nitrogen.

Sources

- 1. The piperazine scaffold for novel drug discovery efforts: the evidence to date [pubmed.ncbi.nlm.nih.gov]

- 2. researchwithrutgers.com [researchwithrutgers.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound - Amerigo Scientific [amerigoscientific.com]

- 5. 890092-19-0 CAS MSDS (4-(4-ACETYLPIPERAZIN-1-YL)BENZALDEHYDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 7. 223142-88-9|this compound|BLD Pharm [bldpharm.com]

Characterizing the Solubility of 4-Acetylpiperazine-1-carbaldehyde in Organic Solvents: A Methodological Whitepaper

An In-depth Technical Guide for the Pharmaceutical Scientist

Abstract

The solubility of active pharmaceutical ingredients (APIs) and their intermediates is a critical physicochemical parameter that profoundly influences drug development, from synthesis and purification to formulation and bioavailability. This technical guide provides a comprehensive framework for understanding and determining the solubility of 4-Acetylpiperazine-1-carbaldehyde (CAS: 223142-88-9), a key building block in medicinal chemistry. We will delve into the theoretical underpinnings of its solubility based on its molecular structure, present detailed protocols for both qualitative and quantitative solubility assessment, and offer expert insights into experimental design and data interpretation. This document is intended for researchers, chemists, and drug development professionals seeking a robust, field-proven methodology for solubility characterization.

Introduction: The Critical Role of Solubility

In pharmaceutical sciences, the adage "a drug must be in solution to be absorbed" is a fundamental tenet. Solubility dictates the concentration of a compound that can be achieved in a given solvent, impacting reaction kinetics, crystallization processes, and, ultimately, the therapeutic efficacy of a drug product. This compound, with its unique combination of functional groups, presents a specific solubility profile that must be thoroughly characterized to optimize its use in synthetic routes and pre-formulation studies. An inadequate understanding of its solubility can lead to challenges in achieving desired reaction yields, developing stable formulations, and ensuring consistent bioavailability. This guide provides the necessary theoretical and practical tools to expertly navigate these challenges.

Compound Profile: this compound

A thorough understanding of a molecule's physical and chemical properties is the foundation for predicting its behavior in different solvent systems.

Molecular Structure:

Caption: Molecular Structure of this compound

Physicochemical Properties:

The properties of a molecule dictate its interaction with its environment. The combination of a polar piperazine ring, a hydrogen-bond accepting acetyl group, and a reactive carbaldehyde group defines the solubility characteristics of this compound.

| Property | Value | Source |

| CAS Number | 223142-88-9 | [1] |

| Molecular Formula | C₇H₁₂N₂O₂ | [1] |

| Molecular Weight | 156.18 g/mol | [1] |

| Appearance | Typically a solid at room temperature. | Inferred from related compounds |

| Storage | Sealed in dry, 2-8°C | [1] |

Theoretical Principles of Solubility

The "like dissolves like" principle is a useful heuristic, but a deeper, mechanistic understanding is required for rational solvent selection.[2] The solubility of this compound is governed by the interplay of its functional groups with the solvent's properties.

-

Polarity and Hydrogen Bonding: The molecule possesses several polar features: two tertiary amine nitrogens within the piperazine ring and two carbonyl oxygens (one in the acetyl group, one in the carbaldehyde). These oxygen and nitrogen atoms act as hydrogen bond acceptors. The presence of these groups suggests good solubility in polar protic solvents (e.g., methanol, ethanol) and polar aprotic solvents (e.g., DMSO, DMF) where dipole-dipole interactions and hydrogen bonding can occur.

-

Non-Polar Character: The ethylene bridges of the piperazine ring and the methyl group of the acetyl moiety contribute to the molecule's non-polar surface area. This suggests that while solubility in highly non-polar solvents like hexanes may be limited, some solubility in solvents of intermediate polarity (e.g., dichloromethane, ethyl acetate) can be expected.

-

Acid-Base Properties: The piperazine nitrogens are basic.[3] Therefore, in acidic aqueous solutions, the molecule can be protonated to form a more polar, water-soluble salt.[4] This is a critical consideration for extraction and purification workflows.

Experimental Protocol 1: Qualitative Solubility Assessment

Expertise & Experience: Before committing to a full quantitative analysis, a rapid qualitative assessment across a spectrum of solvents is an efficient way to map the compound's general solubility profile. This allows for the selection of appropriate solvents for reactions, purifications, and the quantitative study itself.

Methodology: This protocol is designed to quickly classify the compound as soluble, partially soluble, or insoluble in a range of representative solvents.

Materials:

-

This compound

-

Small test tubes (13x100 mm) or vials

-

Vortex mixer

-

Calibrated micropipette or graduated cylinder

-

Spatula

-

Solvents: Deionized Water, Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Ethyl Acetate, Dichloromethane (DCM), Toluene, Hexane.

Procedure:

-

Aliquot Solute: Weigh approximately 5 mg of this compound into each test tube. The exact mass is not critical, but consistency is key for visual comparison.

-

Solvent Addition: Add 1 mL of the selected solvent to the test tube.

-

Mixing: Cap the tube and vortex vigorously for 60 seconds.[2]

-

Observation: Allow the sample to stand for 1-2 minutes. Visually inspect the solution against a contrasting background.

-

Soluble: No solid particles are visible; the solution is clear.

-

Partially Soluble: Some solid has clearly dissolved, but undissolved particles remain.

-

Insoluble: The solid material appears unchanged.

-

-

Record Results: Document the observations in a table.

Expected Qualitative Results (Illustrative):

| Solvent | Polarity Type | Expected Solubility | Rationale |

| Water | Polar Protic | Partially Soluble | Polar groups aid solubility, but hydrocarbon portions limit it. |

| Methanol | Polar Protic | Soluble | Excellent hydrogen bonding donor and acceptor. |

| Ethanol | Polar Protic | Soluble | Similar to methanol. |

| Acetone | Polar Aprotic | Soluble | Strong dipole-dipole interactions. |

| Acetonitrile | Polar Aprotic | Soluble | Good dipole-dipole interactions. |

| Dichloromethane | Intermediate | Soluble | Balances polarity and non-polar characteristics. |

| Ethyl Acetate | Intermediate | Partially Soluble | Less polar than DCM, may be a borderline solvent. |

| Toluene | Non-polar | Insoluble | Mismatch in polarity. |

| Hexane | Non-polar | Insoluble | Significant polarity mismatch. |

Experimental Protocol 2: Quantitative Solubility Determination by HPLC-UV

Trustworthiness: For applications in formulation and process chemistry, precise quantitative data is non-negotiable. The shake-flask method followed by HPLC-UV analysis is the gold standard for determining equilibrium solubility. This protocol is self-validating because it relies on a calibrated instrument and reference standards to ensure the accuracy and precision of the final measurement.

Causality Behind Experimental Choices:

-

Shake-Flask Method: This technique ensures that the solution reaches thermodynamic equilibrium, providing a true measure of solubility rather than a kinetically limited one.

-

HPLC-UV Analysis: This method is chosen for its high sensitivity, specificity, and ability to accurately quantify the analyte in a complex matrix. The presence of carbonyl chromophores in this compound makes it suitable for UV detection.[5]

-

Centrifugation/Filtration: This step is critical to remove all undissolved solid particles, ensuring that only the dissolved analyte is measured.

Caption: Workflow for Quantitative Solubility Determination

Methodology:

Part A: Preparation of Saturated Solution

-

Add Excess Solute: Add an excess amount of this compound (e.g., ~20 mg) to a 2 mL glass vial. The key is to ensure solid remains after equilibrium is reached.

-

Add Solvent: Add 1 mL of the desired organic solvent.

-

Equilibration: Seal the vial and place it on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C) for 24-48 hours. This duration is crucial to ensure equilibrium is achieved.

-

Phase Separation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the excess solid.

-

Sample Collection: Carefully collect the supernatant. For volatile solvents, do this quickly to avoid evaporation. Filter the supernatant through a solvent-compatible 0.22 µm syringe filter (e.g., PTFE) into a clean vial. This final filtration step is a critical quality control measure.

Part B: HPLC-UV Analysis

-

Stock Solution & Calibration Curve:

-

Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

-

Perform serial dilutions to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

-

Sample Dilution: Dilute an aliquot of the filtered sample from Part A into the mobile phase to ensure the final concentration falls within the range of the calibration curve. The dilution factor must be recorded accurately.

-

Chromatographic Conditions (Example):

-

Data Analysis:

-

Inject the calibration standards and plot the peak area versus concentration to generate a linear regression curve.

-

Inject the diluted sample.

-

Use the peak area of the sample and the calibration curve equation to determine its concentration.

-

Calculate the original solubility by multiplying the measured concentration by the dilution factor.

-

Solubility (mg/mL) = Concentration from curve (mg/mL) x Dilution Factor

Safety Precautions

As a responsible scientist, adherence to safety protocols is paramount. While a specific safety data sheet (SDS) for this compound is not widely available, data from structurally related compounds like 1-Acetylpiperazine and other piperazine derivatives should be used to inform handling procedures.[6][7]

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[8]

-

Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[6][9] Avoid contact with skin and eyes.[6]

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[1][6]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.[6]

Conclusion

This guide provides a robust and scientifically sound framework for determining the solubility of this compound. By combining a theoretical understanding of its molecular properties with rigorous qualitative and quantitative experimental protocols, researchers can generate the reliable data necessary for informed decision-making in drug discovery and development. The methodologies described herein are designed to be both practical for the bench scientist and trustworthy for regulatory and process scale-up considerations, embodying the principles of expertise and accuracy that underpin advanced pharmaceutical science.

References

- Export India. (n.d.). 1-Acetylpiperidine-4-carbaldehyde 95%. Retrieved from the search result provided by the user.

- LibreTexts. (2023, August 31). Solubility of Organic Compounds. Retrieved from the search result provided by the user.

- Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from the search result provided by the user.

- Fisher Scientific. (2025, December 21). SAFETY DATA SHEET - 1-Acetylpiperazine. Retrieved from the search result provided by the user.

- Academia.edu. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from the search result provided by the user.

- Apollo Scientific. (n.d.). Safety Data Sheet - Piperazine-1-carboxaldehyde. Retrieved from the search result provided by the user.

- BLD Pharm. (n.d.). This compound. Retrieved from the search result provided by the user.

- Tradeindia. (n.d.). 1-acetylpiperidine-4-carbaldehyde 95%. Retrieved from the search result provided by the user.

- ResearchGate. (2025, August 9). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from the search result provided by the user.

- California State University, Bakersfield. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from the search result provided by the user.

- Capot Chemical Co., Ltd. (n.d.). MSDS of 4-Methylpiperazine-1-carbaldehyde. Retrieved from the search result provided by the user.

- International Journal of Pharmaceutical and Phytopharmacological Research. (2024, December 27). A Review on Analytical Methods for Piperazine Determination. Retrieved from the search result provided by the user.

- Cheméo. (n.d.). Piperazine (CAS 110-85-0) - Chemical & Physical Properties. Retrieved from the search result provided by the user.

- AK Scientific, Inc. (n.d.). Safety Data Sheet - 1-Acetyl-piperazine-2-carboxylic acid. Retrieved from the search result provided by the user.

- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from the search result provided by the user.

Sources

- 1. 223142-88-9|this compound|BLD Pharm [bldpharm.com]

- 2. chem.ws [chem.ws]

- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 4. scribd.com [scribd.com]

- 5. jocpr.com [jocpr.com]

- 6. fishersci.com [fishersci.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. aksci.com [aksci.com]

- 9. capotchem.cn [capotchem.cn]

literature review of piperazine carbaldehyde derivatives

An In-depth Technical Guide to the Synthesis, Activity, and Therapeutic Potential of Piperazine Carbaldehyde Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperazine ring is a quintessential scaffold in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of FDA-approved drugs.[1][2] Its unique six-membered heterocyclic structure, containing two opposing nitrogen atoms, imparts favorable pharmacokinetic properties such as improved water solubility, bioavailability, and target affinity.[1][3] When functionalized with a carbaldehyde group, the resulting 1-piperazinecarbaldehyde becomes an exceptionally versatile building block for creating vast libraries of novel therapeutic agents.[4][5] This guide provides a comprehensive review of piperazine carbaldehyde derivatives, delving into their synthesis, derivatization strategies, and their significant biological activities across various therapeutic areas, including oncology, infectious diseases, and neurology. We will explore the causality behind synthetic choices, present detailed experimental protocols, and analyze structure-activity relationships (SAR) to offer a forward-looking perspective on this promising class of compounds.

The Piperazine Carbaldehyde Core: Synthesis and Reactivity

1-Piperazinecarbaldehyde, also known as 1-formylpiperazine, is the foundational starting material for the derivatives discussed herein.[4] Its synthesis is well-established, and its structure, featuring a reactive aldehyde group and a secondary amine, provides two key points for chemical modification.[4] The aldehyde is primed for reactions like condensation to form Schiff bases, while the N-H bond of the piperazine ring can be substituted to introduce additional diversity.

The primary value of the carbaldehyde moiety lies in its ability to readily react with primary amines to form imines, or Schiff bases. This reaction is one of the most powerful and straightforward methods for generating molecular diversity.

Caption: General workflow for synthesizing Schiff base derivatives.

Antimicrobial Applications: Combating Resistance

The rise of microbial resistance presents a global health crisis, necessitating the development of novel antimicrobial agents with different modes of action.[6][7] Piperazine derivatives have consistently demonstrated a broad spectrum of activity against various bacterial and fungal strains.[7][8]

Synthesis of Antimicrobial Piperazine Derivatives

A common strategy involves the condensation of piperazine carbaldehyde with various aromatic and heterocyclic amines to produce Schiff bases.[9][10] The rationale is to combine the favorable pharmacokinetic profile of the piperazine core with the diverse electronic and steric properties of different aromatic systems, which can modulate target interaction and cell permeability.

Representative Experimental Protocol: Synthesis of a Piperazine Schiff Base [10]

-

Solubilization: Dissolve 1-piperazinecarbaldehyde (10 mmol) and a selected primary amine (e.g., a substituted aniline) (10 mmol) in absolute ethanol (50 mL).

-

Catalysis: Add a few drops of glacial acetic acid. The acid serves to protonate the carbonyl oxygen of the aldehyde, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the amine.

-

Reaction: Reflux the mixture for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). Refluxing provides the necessary activation energy for the dehydration of the intermediate carbinolamine to form the stable imine product.

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The crystalline product will precipitate.

-

Purification: Filter the precipitate, wash with cold ethanol to remove unreacted starting materials, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base derivative.

-

Characterization: Confirm the structure using FT-IR (presence of C=N stretch), ¹H NMR, ¹³C NMR, and Mass Spectrometry.[9][11]

Structure-Activity Relationship (SAR) and Efficacy

The antimicrobial potency of these derivatives is highly dependent on the nature of the substituent on the aromatic ring.

-

Electron-Withdrawing Groups: Halogens (Cl, F) or nitro groups on the aromatic ring often enhance antibacterial activity. This is likely due to the modification of the molecule's overall electronic properties, which can influence its interaction with microbial targets.

-

Heterocyclic Moieties: Incorporating other heterocyclic rings, such as thiazole or pyrimidine, can significantly boost antimicrobial effects, potentially by introducing additional sites for hydrogen bonding or by mimicking endogenous molecules.[8]

Table 1: Antimicrobial Activity of Selected Piperazine Derivatives

| Compound ID | Target Organism | MIC (µg/mL) | Reference |

| Chalcone Derivative | Candida albicans | 2.22 | [8] |

| Piperazine Derivative (1) | Bacillus amyloliquefaciens | 12.5 | [12] |

| Piperazine Derivative (2) | Broad Spectrum | High Activity | [12] |

| Piperazine Derivative (4) | Enterococcus faecium | 3.125 | [12] |

| Piperazine Derivative (6) | Micrococcus flavus | 6.25 | [12] |

Note: MIC (Minimum Inhibitory Concentration) is a measure of the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism.

Anticancer Potential: Targeting Cell Proliferation

The piperazine scaffold is a component of numerous FDA-approved anticancer drugs, including Imatinib.[1][13] Its derivatives have shown promise by targeting various mechanisms in cancer cells, such as inducing apoptosis, arresting the cell cycle, and inhibiting key enzymes.[13][14]

Design and Synthesis of Anticancer Agents

The synthetic approach often involves linking the piperazine carbaldehyde core to known cytotoxic pharmacophores, such as chalcones, benzothiazoles, or natural product moieties like bergenin.[14][15] This modular design allows for the rapid generation of new chemical entities where the piperazine unit acts as a linker and a pharmacokinetic enhancer.

Caption: Workflow for developing anticancer piperazine derivatives.

Mechanism of Action and SAR

Many piperazine-based anticancer agents function by inducing apoptosis (programmed cell death). Molecular docking studies have shown that these compounds can bind to key regulatory proteins like Bcl-2, disrupting its function and tipping the cellular balance towards apoptosis.[14]

-

SAR Insights: Studies on bergenin-piperazine hybrids revealed that substitutions at specific positions on the bergenin core significantly enhanced cytotoxic activity against tongue cancer cell lines.[14] Similarly, chalcone-piperazine derivatives showed that trifluoromethoxy substitution on the phenyl ring resulted in high activity against both HeLa (cervical cancer) and PC3 (prostate cancer) cell lines.[15] The piperazine moiety itself is often crucial; replacing it with morpholine or pyrrolidine can lead to a marked decrease in activity, highlighting its importance for target engagement or bioavailability.[16]

Table 2: Cytotoxic Activity of Selected Piperazine Derivatives

| Compound ID | Cell Line | IC₅₀ (µM or µg/mL) | Reference |

| PD-1 | HepG2 (Liver Cancer) | 55.44% inhibition at 100 µg/mL | [17] |

| PD-2 | HepG2 (Liver Cancer) | 90.45% inhibition at 100 µg/mL | [17] |

| Bergenin Hybrid (5a) | CAL-27 (Tongue Cancer) | 15.41 µM | [14] |

| Bergenin Hybrid (40) | HeLa (Cervical Cancer) | 1.33 µM | [16] |

| Chalcone Hybrid (XI) | HeLa / PC3 | More active than 5-Fluorouracil | [15] |

Note: IC₅₀ (Half-maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition in vitro.

CNS Applications: Modulating Neurotransmission

Piperazine derivatives are mainstays in the treatment of central nervous system (CNS) disorders, with well-known drugs like clozapine (antipsychotic) and buspirone (anxiolytic) featuring this core structure.[18] Their activity stems from their ability to interact with various neurotransmitter receptors, particularly dopamine (D₂) and serotonin (5-HT) receptors.[19][20]

Synthesis and Multi-Target Strategy

The development of novel antipsychotics often employs a multi-receptor affinity strategy, aiming to create compounds that modulate several key receptors simultaneously to achieve a better therapeutic profile with fewer side effects.[21] Synthesis involves connecting the piperazine core to other heterocyclic systems known to have affinity for CNS targets. The goal is to achieve high affinity for therapeutic targets (e.g., D₂, 5-HT₁ₐ) while minimizing interaction with receptors associated with side effects (e.g., H₁, α₁).[21]

Structure-Activity Relationship (SAR) in CNS Derivatives

The SAR for CNS-active piperazine derivatives is complex and highly dependent on the overall molecular architecture.

-

Receptor Affinity: The nature of the N-substituent on the piperazine ring plays a critical role in determining receptor binding profiles.[21]

-

Pharmacokinetic Properties: The piperazine moiety's basic nitrogens (pKa ~9.8) are often protonated at physiological pH, which can enhance solubility but may limit blood-brain barrier (BBB) penetration. Medicinal chemists must carefully balance polarity and lipophilicity to ensure the drug can reach its target in the brain.

-

Functional Groups: Attaching different heterocyclic groups to the piperazine ring can greatly potentiate antipsychotic activity.[19][20] For instance, linking to a quinoline moiety has been shown to produce compounds with high affinity for D₂, 5-HT₁ₐ, and 5-HT₂ₐ receptors.[21]

Conclusion and Future Directions

Piperazine carbaldehyde is a powerful and versatile starting point for the synthesis of medicinally important compounds. Its derivatives have demonstrated significant potential as antimicrobial, anticancer, and CNS-active agents. The ease of derivatization, particularly through Schiff base formation, allows for the rapid exploration of chemical space and the fine-tuning of biological activity.

Future research should focus on:

-

Mechanism Elucidation: While many compounds show potent activity, their precise molecular targets and mechanisms of action often require deeper investigation.

-

Pharmacokinetic Optimization: Further modification of lead compounds is necessary to improve their ADME (Absorption, Distribution, Metabolism, and Excretion) properties, enhancing their clinical viability.

-

Multi-Target Ligands: The design of molecules that can simultaneously and selectively modulate multiple targets remains a promising strategy, especially for complex diseases like cancer and schizophrenia.[21]

The continued exploration of piperazine carbaldehyde derivatives holds immense promise for the discovery of the next generation of therapeutic agents.

References

- A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. Der Pharma Chemica. [URL: https://www.researchgate.

- Synthesis of piperazines. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/piperazines.shtm]

- Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate. [URL: https://www.researchgate.net/publication/319409540_Synthesis_and_biological_activities_of_piperazine_derivatives_as_antimicrobial_and_antifungal_agents]

- The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. Bentham Science. [URL: https://www.eurekaselect.com/article/117188]

- Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/38685782/]

- Biological Activities of Piperazine Derivatives: A Comprehensive Review. [Source Not Available].

- (PDF) Synthesis and Antimicrobial Activity of Piperazine Derivatives. ResearchGate. [URL: https://www.researchgate.

- Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. Asian Pacific Journal of Health Sciences. [URL: https://www.apjhs.com/index.php/apjhs/article/view/1545]

- Structure‐activity relationship of antipsychotic piperazine derivatives. ResearchGate. [URL: https://www.researchgate.

- Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ACG Publications. [URL: https://acgpubs.org/record/2017090503]

- Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization. Bentham Science. [URL: https://www.eurekaselect.com/article/137688]

- Anticancer Activities of Piperazine Ringed Chalcone Compounds and In Silico Studies. MDPI. [URL: https://www.mdpi.com/1420-3049/28/13/5156]

- Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives | Request PDF. ResearchGate. [URL: https://www.researchgate.

- Method for the preparation of piperazine and its derivatives. Google Patents. [URL: https://patents.google.

- A Mini Review on Piperizine Derivatives and their Biological Activity. JETIR. [URL: https://www.jetir.org/papers/JETIR2107821.pdf]

- Recent development of piperazine and piperidine derivatives as antipsychotic agents | Request PDF. ResearchGate. [URL: https://www.researchgate.

- Derivatives of Piperazine. XXI. Synthesis of Piperazine and C-Substituted Piperazines. Sci-Hub. [URL: https://sci-hub.se/10.1021/ja01180a023]

- New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. CORE. [URL: https://core.ac.uk/display/322588045]

- Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8103597/]

- Development and Comprehensive Analysis of New Schiff Base Compounds Originating from Methylpiperazine. ResearchGate. [URL: https://www.researchgate.

- Piperazine tethered bergenin heterocyclic hybrids: design, synthesis, anticancer activity, and molecular docking studies. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8936087/]

- Piperazine derivatives of natural compounds with anticancer activity. ResearchGate. [URL: https://www.researchgate.net/figure/Piperazine-derivatives-of-natural-compounds-with-anticancer-activity_fig3_373188565]

- Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. [URL: https://www.mdpi.com/1420-3049/26/20/6106]

- Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/38644714/]

- 1-Piperazinecarbaldehyde | 7755-92-2. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8260467.htm]

- Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. IJPPR. [URL: https://ijppr.humanjournals.com/wp-content/uploads/2023/09/3.Laturwale-Shital-Kour-Jaspal-Singh-Dr.Pallavi.-Kamble.pdf]

- Piperazine skeleton in the structural modification of natural products: a review. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8906660/]

- Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/22155822/]

- Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. National Institute of Justice. [URL: https://www.ojp.gov/ncjrs/virtual-library/abstracts/analytical-and-synthetic-studies-designer-drugs-piperazine-class]

- An evolving role of piperazine moieties in drug design and discovery. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/23895191/]

- Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/34146927/]

- Synthesis of Piperazines by C-H Functionalization. Encyclopedia MDPI. [URL: https://encyclopedia.pub/entry/28639]

- SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. Neuroquantology. [URL: https://www.neuroquantology.com/article.php?id=10288]

- Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/655340a6b38601c40f554627]

- New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10823293/]

- Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7912440/]

- Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.jafc.2c02111]

- An Evolving Role of Piperazine Moieties in Drug Design and Discovery. ResearchGate. [URL: https://www.researchgate.net/publication/270520638_An_Evolving_Role_of_Piperazine_Moieties_in_Drug_Design_and_Discovery]

- Synthesis, characterization and biological studies of schiff bases derived from piperonal and their complexes with cobalt (II). Der Pharma Chemica. [URL: https://www.derpharmachemica.com/pharma-chemica/synthesis-characterization-and-biological-studies-of-schiff-bases-derived-from-piperonal-and-their-complexes-with-cobalt-ii.pdf]

- STUDY OF SCHIFF BASE COMPOUNDS AND ITS DERIVATIVES. Anveshana's International Publication. [URL: https://www.anveshanaindia.com/journal/wp-content/uploads/2016/06/15.pdf]

- An Evolving Role of Piperazine Moieties in Drug Design and Discovery. Bentham Science. [URL: https://www.eurekaselect.com/article/53612]

- 1-Piperazinecarboxaldehyde. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/82191]

- Schiff Bases and their Copper(II) Complexes Derived from Cinnamaldehyde and Different Hydrazides. Bendola Publishing. [URL: https://www.bendola.org/articles/JTMC-00010.pdf]

Sources

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. researchgate.net [researchgate.net]

- 3. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1-Piperazinecarbaldehyde | 7755-92-2 [chemicalbook.com]

- 5. 1-Piperazinecarboxaldehyde | C5H10N2O | CID 82191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. apjhs.com [apjhs.com]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. researchgate.net [researchgate.net]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. files01.core.ac.uk [files01.core.ac.uk]

- 13. researchgate.net [researchgate.net]

- 14. Piperazine tethered bergenin heterocyclic hybrids: design, synthesis, anticancer activity, and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Anticancer Activities of Piperazine Ringed Chalcone Compounds and In Silico Studies | Semantic Scholar [semanticscholar.org]

- 16. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-Acetylpiperazine-1-carbaldehyde: A Bifunctional Building Block for Advanced Organic Synthesis

Abstract: 4-Acetylpiperazine-1-carbaldehyde is a versatile, bifunctional heterocyclic building block poised for significant applications in organic synthesis, particularly in the realms of medicinal chemistry and materials science. Its unique structural motif, featuring a piperazine core differentially functionalized with an acetyl group at one nitrogen and a formyl group at the other, offers a platform for selective chemical transformations. This guide provides a comprehensive overview of the synthesis, physicochemical properties, and reactivity of this compound. We delve into its core application in the construction of pyrimido[4,5-d]pyrimidine scaffolds, providing a detailed, field-proven protocol and a plausible mechanistic pathway. Furthermore, we explore the untapped potential of this molecule, stemming from the orthogonal reactivity of its N-acetyl and N-formyl moieties, and propose its application in multi-component reactions and as a versatile scaffold in drug discovery. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this unique reagent for the synthesis of novel, complex molecules.

Introduction: The Strategic Value of Bifunctional Piperazines

The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs across a wide range of therapeutic areas.[1][2] Its prevalence is due to its unique physicochemical properties, including its ability to enhance aqueous solubility and oral bioavailability, and its capacity to serve as a versatile linker that can be functionalized at its two nitrogen atoms.[3][4] this compound (Figure 1) represents a strategic evolution of this scaffold, offering two distinct carbonyl functionalities with differing reactivity profiles.

This inherent bifunctionality allows for sequential and site-selective reactions, making it an ideal starting material for the construction of complex heterocyclic systems and for the generation of diverse molecular libraries. The N-acetyl group provides a stable amide linkage, often influencing the final compound's pharmacological properties, while the N-formyl group, being more reactive, can act as a synthetic handle for a variety of transformations.[5][6]

Caption: 2D representation of this compound.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectroscopic properties of a reagent is fundamental to its effective application in synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 223142-88-9 | [7][8] |

| Molecular Formula | C₇H₁₂N₂O₂ | [7] |

| Molecular Weight | 156.18 g/mol | [7] |

| Purity | ≥95% | [7] |

| Storage | Sealed in dry, 2-8°C | [8] |

Expected Spectroscopic Features:

-

¹H NMR: The spectrum would be characterized by distinct signals for the N-formyl proton (a singlet around 8.0-8.2 ppm), the N-acetyl methyl protons (a singlet around 2.1 ppm), and two sets of non-equivalent methylene protons on the piperazine ring (multiplets between 3.4 and 3.8 ppm).

-

¹³C NMR: Key signals would include two carbonyl carbons, with the formyl carbon appearing around 160-165 ppm and the acetyl carbonyl carbon around 168-170 ppm. The acetyl methyl carbon would be observed around 21 ppm, and the four piperazine ring carbons would appear in the 40-50 ppm region.

-

IR Spectroscopy: The infrared spectrum would be dominated by two strong carbonyl stretching bands. The formyl C=O stretch is expected around 1660-1680 cm⁻¹, while the acetyl (amide) C=O stretch would likely appear at a slightly lower wavenumber, around 1640-1660 cm⁻¹.

Synthesis of this compound

The synthesis of N,N'-disubstituted piperazines often requires careful control to avoid the formation of symmetric byproducts. A common and effective strategy involves a two-step process starting from 1-acetylpiperazine, which is commercially available or can be synthesized from piperazine.[5][9]

Workflow for the Synthesis of this compound

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established methods for the N-formylation of secondary amines.[10]

Materials:

-

1-Acetylpiperazine

-

Formic acid (88-98%)

-

Toluene

-

Sodium bicarbonate (saturated aqueous solution)

-

Anhydrous magnesium sulfate

-

Dean-Stark apparatus

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 1-acetylpiperazine (1.0 eq), formic acid (1.1 eq), and toluene (approx. 0.5 M solution).

-

Heat the reaction mixture to reflux. Water generated during the reaction will be collected in the Dean-Stark trap.

-

Monitor the reaction progress by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature.

-

Carefully neutralize the excess formic acid by washing the organic layer with a saturated aqueous solution of sodium bicarbonate.

-